Trypanothione

Catalog No.
S567510
CAS No.
96304-42-6
M.F
C27H47N9O10S2
M. Wt
721.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trypanothione

CAS Number

96304-42-6

Product Name

Trypanothione

IUPAC Name

(2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid

Molecular Formula

C27H47N9O10S2

Molecular Weight

721.9 g/mol

InChI

InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1

InChI Key

LZMSXDHGHZKXJD-VJANTYMQSA-N

SMILES

C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N

Synonyms

L-γ-Glutamyl-L-cysteinyl-N-[3-[[4-[[N-(N-L-γ-glutamyl-L-cysteinyl)glycyl]amino]butyl]amino]propyl]-glycinamide Cyclic (2→3)-disulfide; 1,2-Dithia-6,9,13,18,21-pentaazacyclotetracosane Cyclic Peptide Derivative; Oxidized Trypanothione; Trypanothione D

Canonical SMILES

C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N

Isomeric SMILES

C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N

Trypanothione, also known as N1, N8-bis(glutathionyl)spermidine, is a unique thiol (sulfhydryl group-containing) molecule found primarily in trypanosomatid parasites, including the causative agents of sleeping sickness (Trypanosoma brucei) and Chagas disease (Trypanosoma cruzi) []. Due to its essential role in these parasites, Trypanothione has become a target for developing new antiparasitic drugs.

Role in Trypanosomes

Trypanothione plays several crucial roles in the survival and virulence of trypanosomes [, ]. These roles include:

  • Maintaining redox balance: Trypanothione acts as a major antioxidant, protecting the parasite from the harmful effects of reactive oxygen species (ROS) generated by their metabolism and the host immune response.
  • Detoxification: Trypanothione is involved in the detoxification of various harmful compounds, including xenobiotics (foreign chemicals) and drugs.
  • Essential metabolic processes: Trypanothione is essential for several metabolic pathways, including trypanothione-dependent disulfide reductase activity, which is crucial for maintaining the correct folding and function of various proteins.

Research Applications

Due to its essential functions in trypanosomes, Trypanothione has become a valuable target for developing new antiparasitic drugs. Research in this area focuses on:

  • Understanding Trypanothione biosynthesis and metabolism: Researchers are investigating the enzymes and pathways involved in Trypanothione synthesis and degradation to identify potential targets for drug development [].
  • Developing Trypanothione reductase inhibitors: Trypanothione reductase is an enzyme essential for Trypanothione regeneration. Inhibitors of this enzyme could disrupt the parasite's redox balance and lead to its death [].
  • Drug discovery using Trypanothione analogs: Researchers are developing synthetic analogs of Trypanothione that could be used to identify new drugs that target the Trypanothione pathway [].

Trypanothione is a unique low molecular weight thiol compound predominantly found in trypanosomatids, which are a group of parasitic protozoa that includes Trypanosoma and Leishmania species. Structurally, it consists of two molecules of glutathione linked to a molecule of spermidine, making it a critical component in the redox metabolism of these organisms. The chemical formula for trypanothione is C27H49N9O10S2C_{27}H_{49}N_{9}O_{10}S_{2} with an average molecular weight of approximately 723.86 g/mol .

  • Trypanothione's primary function is to combat oxidative stress within the parasite []. It helps neutralize harmful free radicals generated by the parasite's metabolism and the host's immune response [].
  • This antioxidant defense system is essential for parasite survival and virulence [].
  • As Trypanothione is specific to parasites, research on its safety in humans is limited. However, it serves as a potential target for developing new antiparasitic drugs [].
Include:

  • Reduction Reactions: Trypanothione can be oxidized to form trypanothione disulfide, which can subsequently be reduced back to its active form by enzymes such as trypanothione-disulfide reductase .
  • Conjugation Reactions: It conjugates with various electrophiles, aiding in detoxification pathways within the parasite .

Biologically, trypanothione serves several essential functions:

  • Antioxidant Defense: It protects cells from oxidative stress by neutralizing free radicals and reactive oxygen species .
  • Redox Regulation: It maintains the redox balance within the cell, which is crucial for cellular metabolism and survival under stress conditions .
  • Role in Pathogen Survival: Trypanothione is vital for the survival of trypanosomatids in hostile environments, such as within a host organism .

The synthesis of trypanothione occurs through the action of the enzyme trypanothione synthetase, which catalyzes the conjugation of two molecules of glutathione with spermidine. This process involves two distinct enzymatic steps:

  • Conjugation of Glutathione to Spermidine: The first step involves the formation of a conjugate between glutathione and spermidine.
  • Formation of Trypanothione: In the second step, another molecule of glutathione is added to form trypanothione .

Trypanothione has significant implications in both basic research and therapeutic development:

  • Drug Development: Due to its unique role in trypanosomatids, it serves as a target for developing antiparasitic drugs aimed at inhibiting its synthesis or function .
  • Biomarker Potential: Its levels can serve as biomarkers for infections caused by trypanosomatids, aiding in diagnosis and treatment monitoring .

Research has shown that trypanothione interacts with various pharmacological agents:

  • Inhibitors of Trypanothione Synthetase: Compounds that inhibit this enzyme can significantly reduce levels of trypanothione, leading to increased oxidative stress and potential cell death in parasites .
  • Trypanothione Reductase Inhibitors: These inhibitors disrupt the regeneration of trypanothione from its oxidized form, further compromising parasite survival .

Several compounds share structural or functional similarities with trypanothione. Here are some notable examples:

Compound NameStructure/CompositionUnique Features
GlutathioneTripeptide (Cysteinyl-Glycyl-Glutamate)Major antioxidant in mammals; does not contain spermidine.
CysteamineAmino acid derivativeContains a thiol group; simpler structure than trypanothione.
HomocysteineAmino acid (Cysteinyl derivative)Involved in homocysteine metabolism; lacks spermidine link.
Coenzyme APantetheine derivativeInvolved in fatty acid metabolism; different functional role.

Trypanothione's uniqueness lies in its specific role within parasitic organisms and its distinct structural composition that includes spermidine, differentiating it from other thiols and antioxidants found in higher organisms.

Enzymatic Synthesis: Glutathionylspermidine and Trypanothione Synthetases

The biosynthesis of T(SH)₂ occurs in two ATP-dependent steps:

  • Glutathionylspermidine (Gsp) Synthesis: GspS catalyzes the condensation of glutathione (GSH) and spermidine (Spd), forming Gsp.
  • Trypanothione Formation: TryS adds a second GSH molecule to Gsp, yielding T(SH)₂.

Table 1: Key Enzymes in Trypanothione Biosynthesis

EnzymeEC NumberSubstratesProducts
Glutathionylspermidine Synthetase (GspS)6.3.1.8GSH, Spd, ATPGsp, ADP, Pi
Trypanothione Synthetase (TryS)6.3.1.9Gsp, GSH, ATPT(SH)₂, ADP, Pi

Structural Insights:

  • GspS: A homodimeric enzyme with a catalytic site that binds GSH and Spd.
  • TryS: A bifunctional enzyme with an N-terminal amidase domain (catalyzing Gsp hydrolysis) and a C-terminal synthetase domain (catalyzing T(SH)₂ synthesis). The amidase activity is regulated by redox-sensitive cysteine residues.

Regulatory Mechanisms:

  • Spermidine Availability: Spd is synthesized via ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).
  • Feedback Inhibition: T(SH)₂ depletion triggers upregulation of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis.

Genetic Regulation of Biosynthetic Enzymes in Trypanosomatids

Genetic regulation of T(SH)₂ synthesis is stage-dependent and stress-responsive:

Table 2: Stage-Dependent Expression of TryS in Leishmania donovani

Life StageTryS Expression (Relative to Logarithmic Phase)Conditions
Stationary Promastigotes2.0-fold ↑Oxidative stress (H₂O₂)
Amphotericin B-Resistant Strains2.0-fold ↑Drug resistance

Key Findings:

  • Oxidative Stress Response: H₂O₂ exposure induces TryS expression, enhancing T(SH)₂ production to counteract oxidative damage.
  • Drug Resistance: Overexpression of TryS is observed in Amphotericin B-resistant Leishmania donovani, linking T(SH)₂ metabolism to antifungal resistance.
  • Post-transcriptional Control: In Trypanosoma cruzi, mRNA stability and translation efficiency regulate enzyme levels during the parasite’s life cycle.

Genetic Depletion Studies:

  • TryS Knockdown: Reduces T(SH)₂ levels by 50%, impairing antioxidant defense and parasite viability.
  • γ-GCS Inhibition: Buthionine sulfoximine (BSO) synergizes with TryS depletion, exacerbating T(SH)₂ loss and growth arrest.

Comparative Analysis of Pathway Architecture Across Kinetoplastid Species

Conserved Features:

  • Core Enzymes: GspS, TryS, and trypanothione reductase (TryR) are universally present in Kinetoplastida.
  • Redox Function: T(SH)₂ reduces tryparedoxin (Tpx), which detoxifies peroxides via 2-Cys-peroxiredoxins (Prxs) and glutathione peroxidase-type enzymes (Pxs).

Species-Specific Variations:

SpeciesUnique FeatureClinical Implication
Trypanosoma bruceiMitochondrial T(SH)₂ system linked to cytosolic redoxEflornithine (DFMO) targets Spd biosynthesis
Leishmania donovaniTryS overexpression in antimonial resistanceTryS inhibitors under preclinical testing
Trypanosoma cruziγ-GCS as a rate-limiting step in GSH synthesisγ-GCS inhibitors for Chagas disease

Inhibitor Profiles:

  • TryR Inhibitors: Nifurtimox derivatives (e.g., benznidazole) target TryR, disrupting T(SH)₂ regeneration.
  • TryS Inhibitors: Small molecules targeting the ATP-binding site of TryS show promise for Leishmania treatment.

Trypanothione-Dependent Peroxidase and Thiol Transferase Systems

Trypanosomatids employ a cascade of trypanothione-dependent enzymes to neutralize peroxides and organic hydroperoxides, critical for surviving host-derived oxidative attacks. The system operates through two primary pathways:

  • Tryparedoxin Peroxidase (TXN-Px) Pathway:
    Trypanothione reduces tryparedoxin, a thioredoxin-like protein, which subsequently transfers electrons to peroxiredoxins or glutathione peroxidase-like enzymes. For instance, Trypanosoma cruzi glutathione-dependent peroxidase I (TcGPXI) detoxifies fatty acid hydroperoxides using trypanothione via two distinct routes: direct reduction by glutathione or through a tryparedoxin-mediated pathway [3]. This dual mechanism ensures flexibility in subcellular environments, as TcGPXI localizes to both glycosomes and the cytosol [3].

  • Ascorbate Peroxidase (APX) System:
    In Leishmania species, APX reduces hydrogen peroxide using ascorbate as an electron donor, regenerated by trypanothione. Overexpression of APX in Leishmania braziliensis enhances resistance to oxidative stress and antimonial drugs, illustrating its role in drug resistance [2].

Table 1: Key Trypanothione-Dependent Antioxidant Enzymes

EnzymeFunctionSubcellular LocalizationRole in Drug Resistance
Tryparedoxin PeroxidaseReduces hydroperoxides via tryparedoxinCytosol, mitochondriaConfers H₂O₂ resistance
TcGPXIDetoxifies lipid hydroperoxidesGlycosomes, cytosolLinked to diamide resistance [3]
Ascorbate PeroxidaseNeutralizes H₂O₂ using ascorbateCytosolMediates antimony resistance [2]

These systems are mechanistically distinct from mammalian peroxidases, as they lack catalase and selenium-dependent glutathione peroxidases [2] [4]. Instead, the trypanothione network compensates by coupling peroxidase activity to NADPH via trypanothione reductase (TR), creating a parasite-specific vulnerability [1] [4].

Maintenance of Intracellular Thiol Redox Homeostasis

Trypanothione’s reduced form, T(SH)₂, constitutes over 98% of the total intracellular thiol pool in trypanosomatids, maintaining a redox potential of approximately −280 mV [1] [5]. Homeostasis is achieved through three interconnected processes:

  • Trypanothione Reductase (TR) Activity:
    TR regenerates T(SH)₂ from its oxidized form (TS₂) using NADPH. This enzyme exhibits strict substrate specificity for TS₂ over glutathione disulfide, a feature exploited in drug design [4]. Structural studies reveal a hydrophobic active-site cleft in TR that accommodates trypanothione’s spermidine moiety, contrasting with the polar residues in human glutathione reductase that bind glutathione’s glycine carboxylates [4].

  • Biosynthesis and Compartmentalization:
    Trypanothione is synthesized from glutathione and spermidine via glutathionylspermidine intermediates. Stress conditions, such as diamide exposure, trigger rapid thiol redistribution: up to 90% of trypanothione becomes protein-bound, while glutathione and glutathionylspermidine levels rise due to hydrolysis of protein-T(SH)₂ adducts [5].

  • Cross-Regulation with Glutathione:
    Although glutathione constitutes <2% of the thiol pool, it serves as a backup reductant. Under oxidative stress, glutaredoxin systems partially compensate for trypanothione depletion, but their activity is insufficient to sustain viability [5].

Role in Mitochondrial Electron Transport and Energy Metabolism

Trypanosomatid mitochondria, which harbor a kinetoplast DNA network, depend on trypanothione to manage ROS generated during aerobic respiration. Key interactions include:

  • Electron Transport Chain (ETC) Protection:
    The mitochondrial ETC in Trypanosoma brucei produces superoxide radicals, which are neutralized by iron superoxide dismutase (FeSOD). FeSOD activity is indirectly supported by trypanothione via thioredoxin-like proteins, preventing oxidative damage to cytochrome oxidases and ATP synthase [2].

  • Trypanothione in Glycosomal Metabolism:
    Glycosomes, peroxisome-like organelles in trypanosomatids, compartmentalize glycolysis and β-oxidation. TcGPXI’s glycosomal localization suggests a role in protecting these organelles from lipid peroxidation byproducts [3].

  • Energy Crisis Response:
    Depletion of trypanothione disrupts ATP synthesis by impairing ETC components and glycolytic enzymes. For example, T. cruzi populations resistant to benznidazole overexpress mitochondrial peroxidases, enabling sustained ATP production under drug-induced stress [2].

Trypanothione reductase is an essential flavoenzyme that catalyzes the nicotinamide adenine dinucleotide phosphate-dependent reduction of trypanothione disulfide to its reduced form [1] [2]. The enzyme functions as an obligate homodimer with a molecular weight of approximately 53.5 kilodaltons per subunit, comprising a total of 495 amino acids [3]. Each monomer contains three distinct structural domains: the flavin adenine dinucleotide-binding domain (residues 1-160 and 289-360), the nicotinamide adenine dinucleotide phosphate-binding domain (residues 161-288), and the interface domain (residues 361-488) [4] [5].

The active site architecture of trypanothione reductase differs significantly from its mammalian homolog glutathione reductase, despite sharing approximately 40% sequence identity [2] [6]. The trypanothione binding site is located at the interface between the two subunits, forming a large cavity with dimensions of approximately 15 × 15 × 20 Ångströms [7]. This enlarged active site accommodates the bulky trypanothione substrate through specific amino acid substitutions that are not present in glutathione reductase [2].

Catalytic Mechanism and Cofactor Requirements

The catalytic mechanism of trypanothione reductase involves the transfer of two electrons from nicotinamide adenine dinucleotide phosphate via the flavin adenine dinucleotide cofactor to the disulfide substrate [4] [8]. The reaction proceeds through a series of well-characterized steps involving the catalytic cysteine residues Cys52 and Cys57 [1] [8]. The nicotinamide ring of nicotinamide adenine dinucleotide phosphate is positioned between the flavin ring and the side chain of Phe198, which undergoes conformational changes upon coenzyme binding [2].

The enzyme displays distinct kinetic properties depending on the parasite species. For Trypanosoma brucei trypanothione reductase, the Km value for trypanothione disulfide is 4.4-fold lower than that observed for Trypanosoma cruzi enzyme [9]. This difference in substrate affinity suggests species-specific variations in active site architecture that may influence inhibitor design strategies.

Conformational Dynamics and Induced Fit Mechanisms

Recent structural studies have revealed that trypanothione reductase undergoes significant conformational changes upon substrate and inhibitor binding [10] [8]. These conformational dynamics challenge the previous assumption that the enzyme active site is rigid. The most notable example involves the movement of Met113, which can shift approximately 5 Ångströms outward into the active site, creating a new hydrophobic pocket upon inhibitor binding [10].

The enzyme also exhibits flexibility in its nicotinamide adenine dinucleotide phosphate binding domain, where specific inhibitors can induce local conformational changes involving Arg228 and Arg222 [8]. These residues undergo rotational movements of up to 30 degrees to accommodate ligand binding, demonstrating the dynamic nature of the enzyme's active site architecture.

Trypanothione Synthetase Catalytic Mechanisms and Inhibition Strategies

Trypanothione synthetase represents a unique bifunctional enzyme that catalyzes both the synthesis and hydrolysis of trypanothione [11] [12]. The enzyme exists as a 74.4 kilodalton monomer comprising 652 residues organized into two distinct catalytic domains [13] [11]. The C-terminal domain functions as a synthetase with an adenosine triphosphate-grasp family fold typical of carbon-nitrogen ligases, while the N-terminal domain operates as a cysteine, histidine-dependent amidohydrolase amidase resembling papain-like cysteine proteases [11] [12].

Catalytic Domain Architecture and Substrate Binding

The synthetase domain of trypanothione synthetase displays the characteristic adenosine triphosphate-grasp fold consisting of three subdomains [12]. Subdomain A (residues 216-393 and 595-633) contains a four-stranded antiparallel β-sheet, while subdomain B (residues 394-511) comprises a four-stranded parallel β-sheet. The smaller subdomain C (residues 514-595) forms part of the adenosine triphosphate binding cleft and exhibits flexible loop regions that are mechanistically important for catalysis [12].

The enzyme catalyzes two sequential reactions using identical binding sites for glutathione, adenosine triphosphate, and two magnesium ions [12]. In the first reaction, the S1, S2, and S3 pockets are occupied by adenosine triphosphate, glutathione, and spermidine, respectively. The second reaction involves the binding of glutathionylspermidine to the S3 pocket with the peptide component directed away from the active site [12].

Kinetic Analysis and Regulatory Mechanisms

Comprehensive kinetic analysis of Trypanosoma brucei trypanothione synthetase under physiological conditions reveals complex regulatory mechanisms [14] [15]. The enzyme displays Km values of 34, 18, 687, and 32 micromolar for glutathione, adenosine triphosphate, spermidine, and glutathionylspermidine, respectively [14]. Additionally, the enzyme exhibits Ki values of 1 millimolar and 360 micromolar for glutathione and trypanothione, respectively [14].

The kinetic data support a ter-reactant mechanism where the intermediate glutathionylspermidine dissociates from the enzyme between the two catalytic steps [14] [15]. Importantly, trypanothione inhibits the enzyme by remaining bound at its product site, while glutathione provides inhibitory effects by binding to the activated enzyme complex [14]. This concerted substrate and product inhibition suggests tight regulatory control of trypanothione synthetase activity.

Inhibition Strategies and Structure-Activity Relationships

Multiple classes of inhibitors have been identified that target trypanothione synthetase through different mechanisms [16] [17] [18]. Paullone derivatives, particularly N5-substituted compounds, demonstrate selective inhibition without affecting human kinases [16]. The most potent compound, MOL2008, shows spermidine-competitive inhibition with improved selectivity for the intracellular form of Leishmania infantum [17].

Bis-benzyl diamine derivatives represent another promising class of multi-species trypanothione synthetase inhibitors [16] [18]. These compounds display structure-activity relationships dependent on linker length and halogen substitution patterns. Derivatives with 12-carbon linkers demonstrate superior activity, with optimal halogen substitutions varying by parasite species [16].

Allosteric Regulation and Conformational Dynamics of Redox Enzymes

The trypanothione redox system exhibits sophisticated allosteric regulatory mechanisms that extend beyond simple competitive inhibition [19] [20] [21]. These regulatory features provide additional opportunities for chemotherapeutic intervention through non-competitive inhibition strategies that may offer advantages over traditional active site-directed approaches.

Allosteric Inhibition Mechanisms in Trypanothione Reductase

Detailed kinetic analyses have revealed that trypanothione reductase can undergo allosteric inhibition through binding sites distinct from the active site [19] [22]. Fragment-based screening approaches have identified novel binding sites, including a "doorstop pocket" that blocks nicotinamide adenine dinucleotide phosphate entrance through conformational changes [22]. This pocket is formed by residues that are not conserved in human glutathione reductase, providing selectivity advantages.

The Z-site represents another allosteric binding region located at the narrow entrance of the interfacial cavity connecting the two trypanothione binding sites [22]. Ligands binding to this site do not require conformational rearrangements but can modulate enzyme activity through long-range effects on substrate binding and catalysis.

Conformational Coupling and Cooperative Effects

Structural studies of related enzymes in the trypanothione pathway reveal conformational coupling between subunits that influences catalytic efficiency [20]. Tryparedoxin peroxidase, a key enzyme in the trypanothione-dependent antioxidant system, demonstrates negative cooperativity between reaction centers [20]. Upon oxidation of one reaction center, other subunits adopt conformations with lower reactivity toward hydroperoxides.

These cooperative effects extend to oligomerization states, where oxidized forms of the enzyme favor decameric ring structures that dissociate upon reduction [20]. The redox-dependent changes in aggregation state provide additional regulatory mechanisms that could be exploited for therapeutic intervention.

Metabolic Control and Pathway Regulation

Systems-level analysis of trypanothione metabolism reveals complex control mechanisms that integrate multiple enzymatic steps [21]. Metabolic control analysis indicates that gamma-glutamylcysteine synthetase and trypanothione synthetase exert the primary control over trypanothione synthesis flux, with control coefficients of 0.58-0.7 and 0.49-0.58, respectively [21]. In contrast, trypanothione reductase primarily controls the concentration of reduced trypanothione with a control coefficient of 0.98 [21].

These findings suggest that therapeutic strategies targeting multiple enzymes simultaneously may be more effective than single-target approaches [21]. The model predicts that simultaneous moderate inhibition of gamma-glutamylcysteine synthetase and trypanothione synthetase by 50% would reduce trypanothione synthesis flux by 50%, while more than 98% inhibition of trypanothione reductase would be required to achieve similar effects [21].

XLogP3

-9.2

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

11

Exact Mass

721.28873108 g/mol

Monoisotopic Mass

721.28873108 g/mol

Heavy Atom Count

48

Other CAS

96304-42-6

Wikipedia

Trypanothione

Dates

Last modified: 08-15-2023

Explore Compound Types